molecular formula C6H8F3NO B2569847 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one CAS No. 1785213-23-1

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one

Cat. No.: B2569847
CAS No.: 1785213-23-1
M. Wt: 167.131
InChI Key: JZRBCVUMNBFMJC-UHFFFAOYSA-N
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Description

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one is a chemical compound characterized by a five-membered pyrrolidine ring substituted with a methyl group and a trifluoromethyl group at the fourth position, and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrrolidin-2-one with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct steric and electronic properties.

Properties

IUPAC Name

4-methyl-4-(trifluoromethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c1-5(6(7,8)9)2-4(11)10-3-5/h2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBCVUMNBFMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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